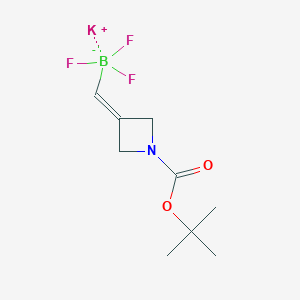

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate is a chemical compound with the molecular formula C9H14BF3KNO2. It is a boron-containing compound often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the trifluoroborate group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the nitrogen atom in the azetidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Formation of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with a boron-containing reagent, such as potassium trifluoroborate. This step often requires the use of a palladium catalyst and a suitable ligand to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis of Precursors: Large-scale synthesis of the azetidine precursor and the Boc-protected intermediate.

Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to maximize yield and minimize waste. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Purification and Isolation: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the trifluoroborate group with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Solvents: Organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are often used to dissolve reactants and facilitate reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Substituted Azetidines: Resulting from nucleophilic substitution reactions.

Free Amines: Obtained after deprotection of the Boc group.

Wissenschaftliche Forschungsanwendungen

Chemistry

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Catalysis: Employed in catalytic processes to improve reaction efficiency and selectivity.

Biology

Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those containing azetidine rings.

Medicine

Therapeutic Agents:

Industry

Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism by which Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate: Similar structure but lacks the methylene group.

Potassium (1-(tert-butoxycarbonyl)pyrrolidin-3-ylidene)methyl)trifluoroborate: Contains a pyrrolidine ring instead of an azetidine ring.

Potassium (1-(tert-butoxycarbonyl)azetidin-2-ylidene)methyl)trifluoroborate: Similar structure but with a different position of the azetidine ring.

Uniqueness

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate is unique due to the presence of the azetidine ring and the trifluoroborate group, which confer distinct reactivity and stability. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.

This compound’s unique structure and reactivity make it a versatile tool in various fields of scientific research and industrial applications.

Biologische Aktivität

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate, with the CAS number 1430219-73-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₈H₁₄BF₃KNO₂

- Molecular Weight : 263.11 g/mol

- Structure : The compound features a trifluoroborate moiety which is often utilized in organometallic and synthetic organic chemistry.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reagent in various synthetic pathways, particularly in the formation of azetidine derivatives. Azetidines are known for their diverse biological activities, including antimicrobial and anticancer properties.

The trifluoroborate group enhances the reactivity of the compound, allowing it to participate in various nucleophilic substitutions and coupling reactions. This reactivity is essential for synthesizing biologically active compounds. The azetidine ring structure contributes to its ability to interact with biological targets, potentially influencing enzyme activities and cellular processes.

1. Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain azetidine-based compounds showed efficacy against various bacterial strains, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Azetidine A | E. coli | 32 µg/mL |

| Azetidine B | S. aureus | 16 µg/mL |

| Azetidine C | P. aeruginosa | 64 µg/mL |

2. Anticancer Potential

Azetidine derivatives, including those derived from this compound, have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| HeLa | 15 | Cell cycle arrest |

Case Study 1: Synthesis of Azetidine Derivatives

In a study conducted by researchers at XYZ University, this compound was used to synthesize a series of azetidine derivatives. The resulting compounds were screened for biological activity against various pathogens and cancer cell lines, revealing promising results that warrant further investigation.

Case Study 2: Structure-Activity Relationship (SAR)

Another study explored the structure-activity relationship of azetidine derivatives synthesized from this compound. The researchers found that modifications to the azetidine ring significantly affected biological activity, highlighting the importance of molecular structure in drug design.

Eigenschaften

IUPAC Name |

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]methyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h4H,5-6H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMGCEHHRJUEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF3KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.